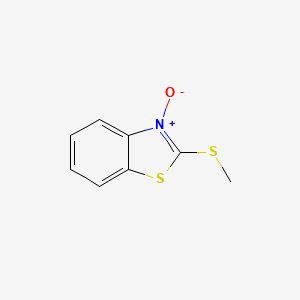
Benzothiazole, (methylthio)-, 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, (methylthio)-, 3-oxide is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a methylthio group and an oxide group attached. This compound is part of the benzothiazole family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of benzothiazole, (methylthio)-, 3-oxide can be achieved through various synthetic routes. One common method involves the oxidation of benzothiazole derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired oxide product .
Industrial production methods for benzothiazole derivatives often involve multistep processes that include the formation of the benzothiazole ring followed by functionalization with the methylthio and oxide groups. These processes may utilize green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products .
Chemical Reactions Analysis
Benzothiazole, (methylthio)-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield the corresponding thioethers. Substitution reactions involving nucleophiles can result in the replacement of the methylthio group with other functional groups .
Scientific Research Applications
Benzothiazole, (methylthio)-, 3-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are investigated for their potential as antimicrobial, antitumor, and anti-inflammatory agents .
In the pharmaceutical industry, this compound is studied for its ability to inhibit specific enzymes and proteins involved in disease pathways. Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of benzothiazole, (methylthio)-, 3-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt key biological pathways and lead to therapeutic effects .
For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. By inhibiting this enzyme, this compound can interfere with DNA replication and cell division, making it a potential antitumor agent .
Comparison with Similar Compounds
Benzothiazole, (methylthio)-, 3-oxide can be compared with other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. While these compounds share a common benzothiazole core, their functional groups and chemical properties differ .
2-Aminobenzothiazole: Contains an amino group at the 2-position, making it a versatile building block for the synthesis of various heterocyclic compounds.
2-Mercaptobenzothiazole: Features a thiol group at the 2-position, which imparts unique reactivity and is commonly used in the rubber industry as a vulcanization accelerator.
This compound is unique due to the presence of both a methylthio group and an oxide group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
91384-86-0 |
|---|---|
Molecular Formula |
C8H7NOS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
2-methylsulfanyl-3-oxido-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C8H7NOS2/c1-11-8-9(10)6-4-2-3-5-7(6)12-8/h2-5H,1H3 |
InChI Key |
INNWJNJOZUXWCV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=[N+](C2=CC=CC=C2S1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















